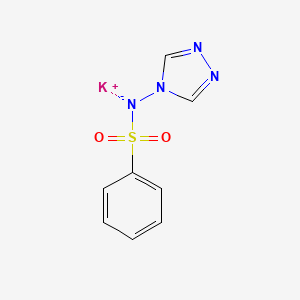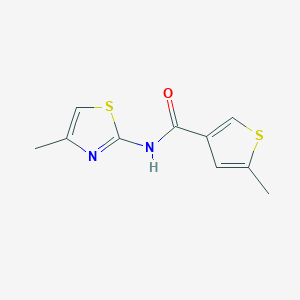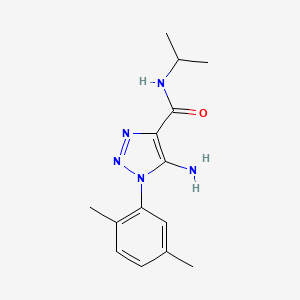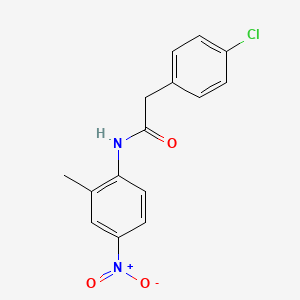![molecular formula C22H26N2O3 B5011165 3-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5011165.png)
3-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinazolinones are synthesized through various chemical reactions, often starting from anthranilic acid or its derivatives. The specific compound 3-{2-[2-(4-Isopropyl-3-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, however, does not have direct synthesis routes detailed in the literature searched. Still, general methodologies for synthesizing 2-substituted and 4(3H)-quinazolinones involve cyclization reactions, lithiation, and subsequent reactions with electrophiles to introduce various substituents into the quinazolinone scaffold (Smith et al., 1996).
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a bicyclic system containing a benzene ring fused to a pyrimidine ring. This structure confers a rigid framework that can interact with various biological targets. The specific substitutions on the quinazolinone ring, such as the isopropyl and methyl groups in the compound of interest, can significantly influence its physical and chemical properties, as well as its biological activity.
Chemical Reactions and Properties
Quinazolinones participate in a variety of chemical reactions. They can undergo N-alkylation, lithiation, and reactions with various nucleophiles and electrophiles. These reactions allow for the introduction of different functional groups, which can modify the compound's biological activity. The lithiation of quinazolinones, for example, provides a pathway to introduce substituents at specific positions on the ring, offering a versatile method for the synthesis of novel derivatives (Smith et al., 1996).
Propiedades
IUPAC Name |
3-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16(2)19-9-8-18(14-17(19)3)27-13-12-26-11-10-24-15-23-21-7-5-4-6-20(21)22(24)25/h4-9,14-16H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVAADXSGLLIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(4-morpholinyl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5011087.png)
![N-(5-{[(4-chloro-2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5011092.png)


![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5011120.png)
![1-phenyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5011125.png)
![ethyl 2-benzyl-3-[(4-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5011129.png)





